Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1'-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(1-pyrrolidinyl)ethyl)-
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Overview
Description
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(1-pyrrolidinyl)ethyl)- is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(1-pyrrolidinyl)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diazepine Ring: This step involves the cyclization of a suitable precursor, such as an ortho-diamine derivative, with a ketone or aldehyde under acidic or basic conditions.
Spirocyclization: The diazepine intermediate is then subjected to spirocyclization with a cyclopentane derivative, often using a Lewis acid catalyst to facilitate the reaction.
Introduction of the Pyrrolidinyl Group: The final step involves the alkylation of the spirocyclic intermediate with a pyrrolidine derivative, typically using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(1-pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated analogs of the original compound.
Substitution: Derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(1-pyrrolidinyl)ethyl)- is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with various biological targets suggests it could be useful in treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical reactions. Its unique properties make it valuable in the production of high-performance polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(1-pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane): Lacks the tetrahydro and pyrrolidinyl groups.
Benzo(b)cyclopenta(e)(1,4)diazepine: Lacks the spirocyclic structure and additional substituents.
Uniqueness
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(1-pyrrolidinyl)ethyl)- is unique due to its spirocyclic structure and the presence of both tetrahydro and pyrrolidinyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
93464-33-6 |
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Molecular Formula |
C22H31N3 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
5-(2-pyrrolidin-1-ylethyl)spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane] |
InChI |
InChI=1S/C22H31N3/c1-2-11-21-20(9-1)23-19-10-7-8-18(19)22(12-3-4-13-22)25(21)17-16-24-14-5-6-15-24/h1-2,9,11,18H,3-8,10,12-17H2 |
InChI Key |
MZTLYCOYNFIBBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCN5CCCC5 |
Origin of Product |
United States |
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